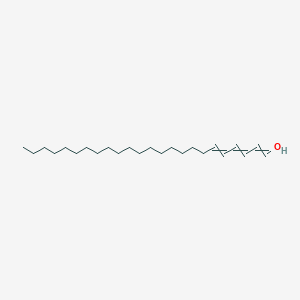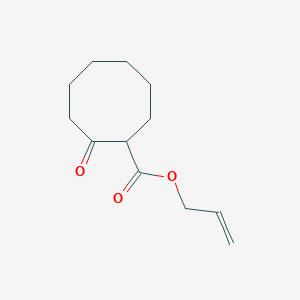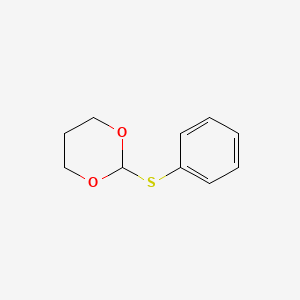
2-(Phenylsulfanyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)-1,3-dioxane typically involves the reaction of phenylthiol with 1,3-dioxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where phenylthiol reacts with a halogenated dioxane in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dioxane ring can undergo substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2, m-CPBA, and potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases such as NaH and K2CO3, along with solvents like THF and dimethylformamide (DMF), are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)-1,3-dioxane involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring provides structural stability and can undergo various transformations, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylsulfanyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(Phenylsulfanyl)-1,4-dioxane: Contains a different ring size, affecting its chemical properties and reactivity.
2-(Phenylsulfanyl)-1,3-dioxepane: Features a larger ring, leading to different steric and electronic effects.
Uniqueness
2-(Phenylsulfanyl)-1,3-dioxane is unique due to its specific ring size and the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
118418-20-5 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-phenylsulfanyl-1,3-dioxane |
InChI |
InChI=1S/C10H12O2S/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
VGEMSBLUCGYCEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


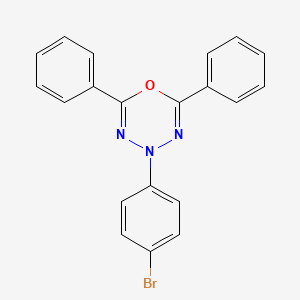
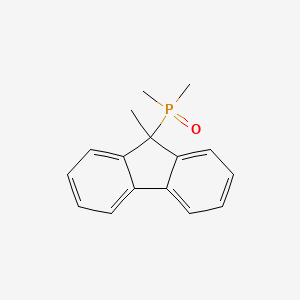
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
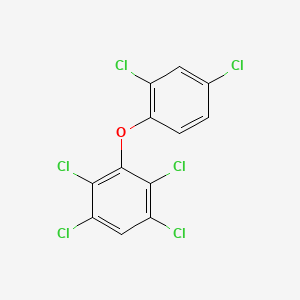
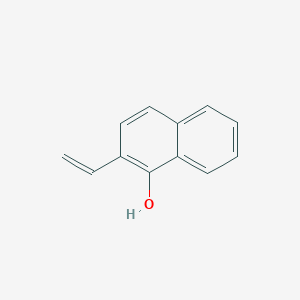
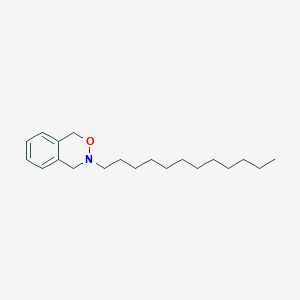
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
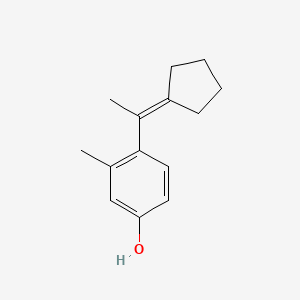
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
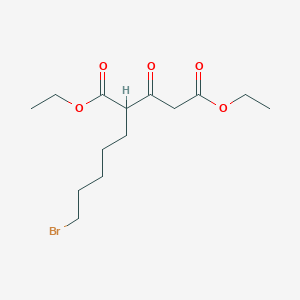
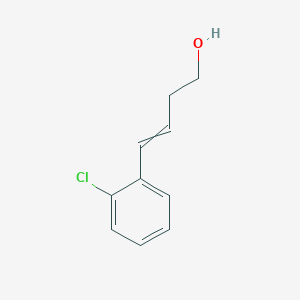
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
